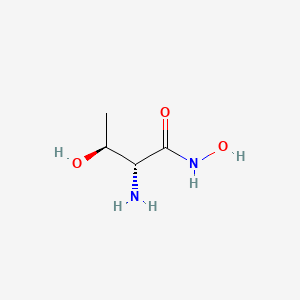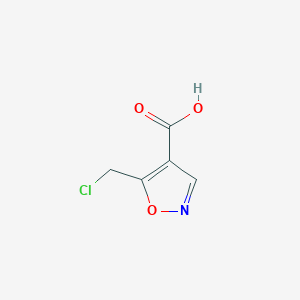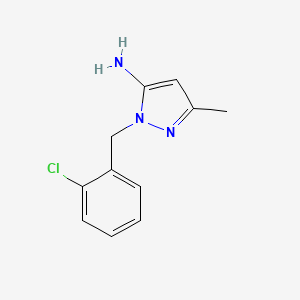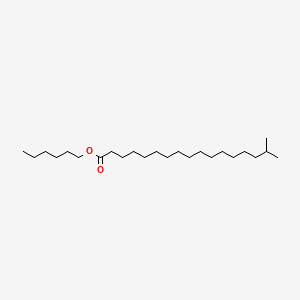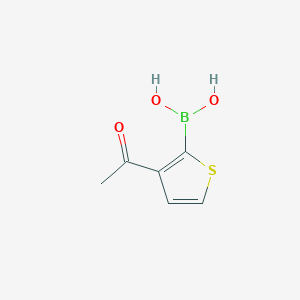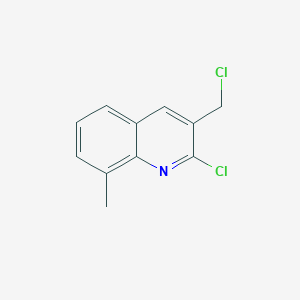
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Vue d'ensemble
Description
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, also known as PMPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PMPD is a heterocyclic compound that consists of a pyridine ring and a piperidine ring, which makes it a useful scaffold for the development of novel drugs and therapeutic agents.
Applications De Recherche Scientifique
Synthesis Methods
The synthesis of compounds related to 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride plays a crucial role in medicinal chemistry due to their potential applications in various therapeutic areas. A novel method has been proposed for the synthesis of structurally similar compounds, demonstrating their significance in the field. This method is based on exhaustive catalytic hydrogenation, highlighting the adaptability and efficiency of this approach in synthesizing complex molecules with potential medicinal properties (Smaliy et al., 2011).
Antitumor Activity
Bis-indole derivatives, which share structural similarities with 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, have been synthesized and evaluated for their antitumor activity. These compounds, formed by two indole systems separated by a heterocycle like pyridine, have shown significant activity against various cancer cell lines, demonstrating their potential as therapeutic agents in oncology (Andreani et al., 2008).
Insecticidal Properties
The synthesis and evaluation of pyridine derivatives, including those structurally related to 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, have revealed notable insecticidal properties. These compounds have shown significant activity against the cowpea aphid, suggesting their potential application in agricultural pest control (Bakhite et al., 2014).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron, highlighting their potential application in protecting metal surfaces. Quantum chemical calculations and molecular dynamics simulations have provided insights into their effectiveness, demonstrating the broad applicability of these compounds beyond medicinal chemistry (Kaya et al., 2016).
Propriétés
IUPAC Name |
3-(piperidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11;;/h1,3,5,8,11,13H,2,4,6-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRIVWTUKKQUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589977 | |
| Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride | |
CAS RN |
1185013-65-3 | |
| Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine](/img/structure/B1602558.png)
